

# Application Notes and Protocols for Measuring Cognitive Deficits from Methamphetamine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of widely-used behavioral assays to assess cognitive deficits induced by methamphetamine (METH) in preclinical rodent models. Detailed protocols, quantitative data summaries, and visualizations of relevant signaling pathways are included to facilitate experimental design and data interpretation in the context of drug discovery and development.

### Introduction

Methamphetamine is a potent psychostimulant that is widely abused and can lead to significant and long-lasting cognitive impairments.[1][2] These deficits impact various domains, including memory, attention, executive function, and decision-making.[2] Understanding the neurobiological underpinnings of METH-induced cognitive dysfunction is crucial for the development of effective therapeutic interventions. The following behavioral assays are robust tools for quantifying these cognitive deficits in animal models, providing a platform to screen potential pharmacotherapies.

# Key Behavioral Assays Novel Object Recognition (NOR) Test

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess non-spatial recognition memory in rodents.[1] This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[1]



Cognitive Domain Assessed: Recognition Memory

#### Experimental Protocol:

Apparatus: A square or circular open-field arena. Two sets of identical objects and one novel
object are required. The objects should be heavy enough that the animal cannot move them
and should be made of non-porous material for easy cleaning.

#### · Habituation Phase:

- Individually place each animal in the empty open-field arena for 5-10 minutes to allow for acclimation to the new environment. This is typically done for 2-3 consecutive days.[3]
- Familiarization/Training Phase (Trial 1):
  - Place two identical objects (A and A) in the arena.
  - Place the animal in the arena, facing away from the objects, and allow it to freely explore for a set period (e.g., 5-10 minutes).
  - Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a 2 cm radius of the object and oriented toward it.
- Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
- Test Phase (Trial 2):
  - Replace one of the familiar objects with a novel object (A and B). The location of the novel object should be counterbalanced across animals.
  - Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
  - Record the time spent exploring the familiar and novel objects.
- Data Analysis:







- Discrimination Index (DI): (Time exploring novel object Time exploring familiar object) /
  (Total exploration time for both objects). A positive DI indicates a preference for the novel
  object and intact recognition memory.
- Recognition Index: (Time exploring novel object) / (Total exploration time for both objects)
   x 100%. A recognition index significantly above 50% indicates novel object preference.



| Methampheta<br>mine Regimen            | Animal Model | Retention<br>Interval  | Key Findings  | Reference |
|--|--------------|------------------------|---|-----------|
| 4 x 10 mg/kg,<br>every 2h              | Rats         | 1 week                 | METH-treated animals spent significantly less time investigating the novel object compared to saline-treated animals.                           | [3]       |
| 4 x 4 mg/kg,<br>every 2h (binge)       | Rats         | 1 week                 | METH resulted in disrupted object-in-place performance, with animals spending similar amounts of time with all objects, regardless of location. | [4][5]    |
| Chronic low-dose<br>METH (12<br>weeks) | Male Mice    | 5 months post-<br>METH | METH exposure significantly reduced the ability to distinguish between familiar and novel objects.  | [6]       |
| Chronic low-dose<br>METH (12<br>weeks) | Female Mice  | 5 months post-<br>METH | METH treatment improved recognition memory, resulting in significant discrimination of  | [6]       |



novel and familiar objects.

#### **Experimental Workflow:**



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Novel Object Recognition (NOR) Test Workflow

## **Morris Water Maze (MWM)**

The Morris Water Maze (MWM) is a classic behavioral task used to assess spatial learning and memory in rodents.[7] It relies on distal cues in the testing room for the animal to navigate and find a hidden escape platform.[7]

Cognitive Domain Assessed: Spatial Learning and Memory

#### Experimental Protocol:

- Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint or milk powder). A small escape platform is submerged just below the water surface. The pool should be located in a room with various prominent, stable visual cues on the walls.
- Acquisition/Training Phase:
  - For 4-5 consecutive days, animals are given 4 trials per day to find the hidden platform.
  - For each trial, the animal is placed into the pool at one of four quasi-random start locations (e.g., North, South, East, West).



- The animal is allowed to swim freely for a maximum of 60-90 seconds to find the platform.
- If the animal finds the platform, it is allowed to remain there for 15-30 seconds.
- If the animal fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for the same duration.
- The latency to find the platform, path length, and swim speed are recorded using a video tracking system.

#### Probe Trial:

- 24 hours after the last training trial, the platform is removed from the pool.
- The animal is placed in the pool at a novel start location and allowed to swim for 60 seconds.
- The time spent in the target quadrant (where the platform was previously located) is measured.

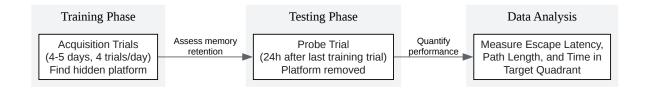
#### Data Analysis:

- Acquisition: A decrease in escape latency and path length across training days indicates spatial learning.
- Probe Trial: A significantly greater amount of time spent in the target quadrant compared to the other quadrants indicates memory retention.



| Methamphetamine<br>Regimen                       | Animal Model | Key Findings in<br>MWM   | Reference |
|--|--------------|--|-----------|
| Neonatal METH (10<br>mg/kg, 4x/day, P11-<br>P15) | Rats         | Deficits in spatial learning and memory during acquisition and a shifted platform phase. | [8][9]    |
| METH (2 mg/kg, daily<br>for 5 days)              | Rats         | Impaired spatial learning, indicated by increased escape latencies during training.      | [10]      |
| METH administration                              | Mice         | Induced a decline in spatial learning.   | [11]      |
| METH (10 mg/kg,<br>4x/day, P11-20)               | Rats         | Impaired spatial learning during acquisition and multiple shift phases.                  | [12]      |

#### **Experimental Workflow:**



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Morris Water Maze (MWM) Experimental Workflow

## **Delayed Discounting Task**

## Methodological & Application





The Delayed Discounting Task is used to measure impulsivity, a key aspect of decision-making. [13][14] It assesses the extent to which a future reward is devalued based on its delay.[15]

Cognitive Domain Assessed: Decision-Making (Impulsivity)

#### Experimental Protocol:

 Apparatus: An operant conditioning chamber equipped with two levers and a food/liquid dispenser.

#### Training:

- Animals are first trained to press a lever to receive a reward (e.g., a sucrose pellet or sweetened water).
- They are then trained to discriminate between two levers, one delivering a small, immediate reward and the other a large, delayed reward.

#### Testing:

- Animals are presented with a series of choices between the two levers.
- The delay to the large reward is systematically varied across trials or sessions.
- The animal's choice of the small, immediate reward over the large, delayed reward is recorded.

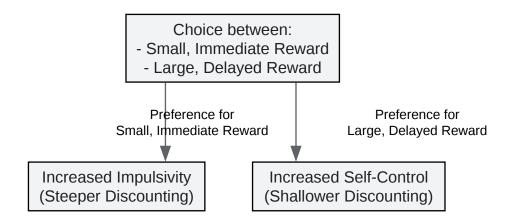
#### Data Analysis:

- The primary dependent measure is the "indifference point," which is the delay at which the animal chooses the small, immediate reward and the large, delayed reward with equal frequency.
- A steeper discounting curve (i.e., a lower indifference point) indicates greater impulsivity.



| Methamphetamine<br>Regimen    | Animal Model | Key Findings in<br>Delayed<br>Discounting  | Reference |
|-------------------------------|--------------|--|-----------|
| Acute METH (increasing doses) | Rats         | Dose-dependently reduced sensitivity to delay, indicating increased impulsivity. | [13][16]  |
| Chronic METH                  | Rats         | No systematic effect on choice.  | [13][16]  |
| METH-dependent individuals    | Humans       | Exhibit steeper temporal discounting compared to controls.                       | [17]      |

#### Logical Relationship:



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Delayed Discounting Task Logical Relationship

# **Attentional Set-Shifting Task (ASST)**

The Attentional Set-Shifting Task (ASST) is a rodent analog of the Wisconsin Card Sorting Test used in humans. It assesses cognitive flexibility, which is the ability to shift attention between different perceptual dimensions of a stimulus.[18][19]

Cognitive Domain Assessed: Executive Function (Cognitive Flexibility)



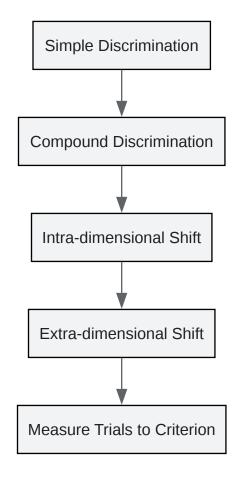
#### Experimental Protocol:

- Apparatus: A testing apparatus with two digging pots, each containing a different digging medium and a distinct odor. A food reward is buried in one of the pots.
- Procedure: The task consists of a series of discriminations where the animal must learn to associate a food reward with a specific stimulus dimension (e.g., digging medium or odor).
  - Simple Discrimination (SD): Only one dimension is varied (e.g., two different digging media, same odor).
  - Compound Discrimination (CD): Both dimensions are varied, but only one is relevant for finding the reward.
  - Intra-dimensional (ID) Shift: The specific exemplars of the relevant dimension are changed, but the rule remains the same (e.g., new digging media are used, but the animal still needs to pay attention to the medium).
  - Extra-dimensional (ED) Shift: The previously irrelevant dimension now becomes the relevant one (e.g., the animal must now shift its attention from the digging medium to the odor to find the reward). This is the key measure of cognitive flexibility.
- Data Analysis: The primary measure is the number of trials required to reach a criterion of a
  certain number of consecutive correct choices (e.g., 6 out of 8). An increased number of
  trials to criterion on the ED shift, relative to the ID shift, indicates a deficit in cognitive
  flexibility.



| Methamphetamine<br>Regimen   | Animal Model | Key Findings in<br>ASST  | Reference    |
|--|--------------|--|--------------|
| METH self-<br>administration (0.02<br>mg/infusion, 6h/day<br>for 14 days)      | Rats         | METH-experienced rats showed selective impairments during the extra-dimensional (ED) shift component.              | [18][19][20] |
| METH self-<br>administration (0.05<br>mg/kg/infusion,<br>96h/week for 3 weeks) | Rats         | METH-experienced rats required more trials to reach criterion in the extradimensional shift (ED) part of the ASST. | [21]         |

### Experimental Workflow:





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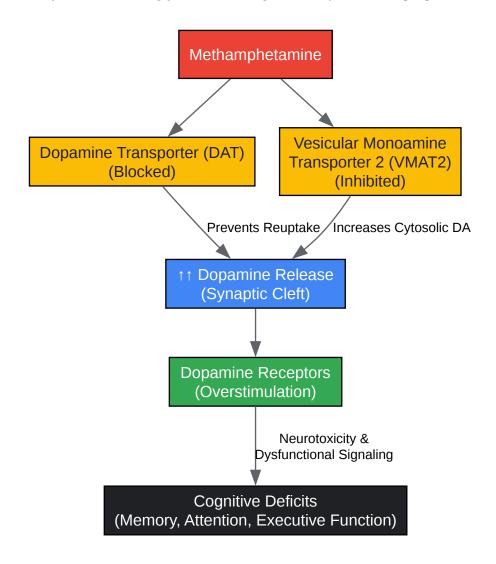
Attentional Set-Shifting Task (ASST) Workflow

# Signaling Pathways Implicated in Methamphetamine-Induced Cognitive Deficits

Methamphetamine-induced cognitive deficits are associated with significant alterations in several key neurotransmitter and signaling pathways in the brain.

## **Dopaminergic Pathways**

METH primarily targets the dopamine system, leading to a massive release and subsequent depletion of dopamine.[2] This dysregulation of dopaminergic pathways, particularly the mesocorticolimbic system, is strongly linked to cognitive impairments.[22]



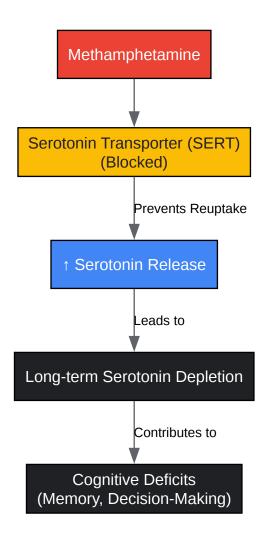


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Simplified Dopaminergic Pathway Disruption by METH

# **Serotonergic Pathways**

Methamphetamine also affects the serotonin (5-HT) system, although to a lesser extent than the dopamine system. METH can cause the release of serotonin and inhibit its reuptake, leading to long-term depletion of serotonin in various brain regions, which can contribute to cognitive deficits.[23]



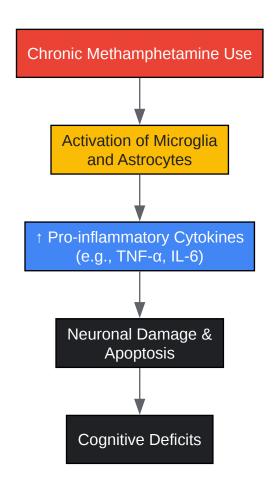
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Simplified Serotonergic Pathway Disruption by METH

# **Neuroinflammatory Pathways**



Chronic METH use is associated with neuroinflammation, characterized by the activation of microglia and astrocytes.[24] This inflammatory response can lead to neuronal damage and contribute to the cognitive decline observed in METH users.[24][25]



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Simplified Neuroinflammatory Pathway in METH-induced Neurotoxicity

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## Methodological & Application





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